molecular formula C18H15ClFNO3S2 B10959044 (5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10959044
M. Wt: 411.9 g/mol
InChI Key: REOSRIFGXGIUAM-PXNMLYILSA-N
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Description

(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a furan ring, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the furan and thiazolidinone intermediates. The key steps include:

    Preparation of the furan intermediate: This involves the reaction of 2-chloro-4-fluorophenol with a suitable alkylating agent to form the 2-chloro-4-fluorophenoxy derivative.

    Formation of the thiazolidinone ring: This step involves the reaction of the furan intermediate with isopropyl isothiocyanate under controlled conditions to form the thiazolidinone ring.

    Final coupling reaction: The final step involves the coupling of the furan and thiazolidinone intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.

    Inhibiting enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Modulating gene expression: It may influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClFNO3S2

Molecular Weight

411.9 g/mol

IUPAC Name

(5Z)-5-[[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClFNO3S2/c1-10(2)21-17(22)16(26-18(21)25)8-12-4-5-13(24-12)9-23-15-6-3-11(20)7-14(15)19/h3-8,10H,9H2,1-2H3/b16-8-

InChI Key

REOSRIFGXGIUAM-PXNMLYILSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl)SC1=S

Origin of Product

United States

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